Choline gluconate

Description

Contextualization within Quaternary Ammonium (B1175870) Salts and Organic Acid Chemistry

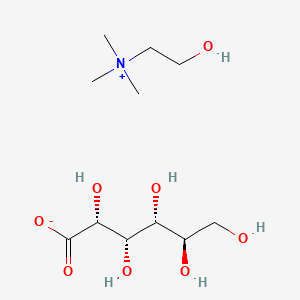

Choline (B1196258) gluconate is classified as a quaternary ammonium salt. atamankimya.com Quaternary ammonium compounds (QACs) are characterized by a central nitrogen atom bonded to four organic groups, resulting in a positively charged cation. atamankimya.comeuropa.eu In the case of choline, the nitrogen is bonded to three methyl groups and a hydroxyethyl (B10761427) group. chemcess.com This structure imparts properties such as surfactant activity and, in some cases, antimicrobial effects. solubilityofthings.commdpi.com The positive charge on the choline cation is balanced by a negatively charged anion, which in this instance is gluconate. europa.eu

Gluconate is the conjugate base of gluconic acid, an organic acid. wikipedia.org Gluconic acid is a mild, non-toxic carboxylic acid derived from the oxidation of glucose. geeksforgeeks.org It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid. geeksforgeeks.org The salts of gluconic acid, known as gluconates, are formed when the acidic proton of the carboxylic acid group is replaced by a cation. atamanchemicals.com Gluconate's chemical structure, with its multiple hydroxyl groups and a carboxylate group, allows it to chelate metal ions effectively. wikipedia.org The combination of a quaternary ammonium cation with an organic acid anion places choline gluconate at the intersection of these two important classes of chemical compounds, influencing its physical and chemical behavior, including its solubility and potential applications. solubilityofthings.com

Overview of Choline's Biochemical Roles and Gluconate's Chemical Significance

Choline is an essential nutrient vital for numerous biological functions. wikipedia.orgmedicalnewstoday.com It serves as a precursor for the synthesis of several crucial molecules:

Phospholipids (B1166683): Choline is a key component of phosphatidylcholine and sphingomyelin, which are essential structural components of all cell membranes. nih.govbritannica.com

Acetylcholine (B1216132): It is a precursor for the neurotransmitter acetylcholine, which is critical for muscle control, memory, and other nervous system functions. wikipedia.orgnih.gov

Betaine (B1666868): Choline can be oxidized to form betaine, which acts as a methyl donor in important metabolic pathways. nih.gov

Although the human body can synthesize small amounts of choline, dietary intake is necessary to meet the body's needs. wikipedia.org

Gluconate , derived from gluconic acid, possesses significant chemical properties. Gluconic acid and its salts are naturally found in fruits, honey, and wine. wikipedia.orggeeksforgeeks.org A key characteristic of the gluconate anion is its ability to form stable chelates with various metal cations, including Ca²⁺, Fe²⁺, and Al³⁺. wikipedia.org This chelating ability makes it useful in various industrial applications, such as in cleaning products to dissolve mineral deposits. wikipedia.org In aqueous solutions, gluconic acid exists in equilibrium with its cyclic esters, glucono-delta-lactone. geeksforgeeks.orgatamanchemicals.com

Research Perspectives on this compound as a Chemical Entity

Research into this compound explores its potential applications, often stemming from the synergistic or combined properties of its components. One significant area of investigation is its use as an ionic liquid (IL). sciforum.netchristinamonroe.ca Ionic liquids are salts with low melting points, and choline-based ILs are of particular interest due to their potential for lower toxicity and biodegradability. mdpi.commdpi.com

Studies have investigated the use of this compound in formulations to enhance the solubility of poorly water-soluble drugs. sciforum.net For instance, research has shown that a formulation containing this compound could amorphize the crystalline structure of methotrexate, a drug with low aqueous solubility, potentially improving its bioavailability. sciforum.net Furthermore, choline-based ionic liquids with natural anions like gluconate are being explored as additives in agricultural formulations to improve the effectiveness of herbicides. researchgate.net The surfactant properties of the choline cation combined with the biocompatibility of the gluconate anion make it a candidate for various applications in drug delivery and material science. solubilityofthings.comrsc.org

A patent from 1954 describes a method for preparing this compound by reacting molecular proportions of gluconic acid with choline. google.com This historical context, combined with current research, highlights the long-standing interest in this compound and its evolving applications.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅NO₇ | solubilityofthings.com |

| Molecular Weight | 299.32 g/mol | |

| Appearance | White crystalline solid | solubilityofthings.com |

| Hygroscopicity | Hygroscopic | solubilityofthings.com |

| Solubility | Likely highly polar and soluble in water | solubilityofthings.com |

Properties

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7.C5H14NO/c7-1-2(8)3(9)4(10)5(11)6(12)13;1-6(2,3)4-5-7/h2-5,7-11H,1H2,(H,12,13);7H,4-5H2,1-3H3/q;+1/p-1/t2-,3-,4+,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWRGESBUBDIIB-JJKGCWMISA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C(C(C(C(C(C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCO.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-30-2 | |

| Record name | Choline gluconate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLINE GLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M607MGJ8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Choline Gluconate

Established Pathways for Choline (B1196258) Gluconate Synthesis

Two primary methods for the synthesis of choline gluconate are the direct reaction of gluconic acid with a choline base and the reaction of a gluconic acid lactone with choline. google.com

Direct Reaction of Gluconic Acid with Choline Base

A straightforward and convenient method for preparing this compound involves the direct combination of molecular proportions of gluconic acid and choline base. google.com This acid-base neutralization reaction readily proceeds at room temperature. For instance, mixing theoretical amounts of gluconic acid (often available as a 50% solution) and choline results in a reaction that is typically complete within a few hours. google.com To enhance the palatability of the final product, a slight excess of gluconic acid may be employed. google.com The resulting product is a viscous, slightly yellow, odorless syrup that is soluble in water, glycerine, and diluted alcohols but insoluble in ether and chloroform. google.com

Synthesis via Gluconolactone and Choline

An alternative synthetic route involves the reaction between a lactone of gluconic acid, such as delta-gluconolactone, and choline. google.com This method can also be performed at room temperature, with the reaction reaching completion in about 12 hours. google.com The process can be expedited by heating the mixture on a water bath at 100°C. google.com For example, mixing choline bicarbonate syrup with delta-gluconic acid lactone powder yields this compound. google.com This method is noted to produce a palatable, odorless syrup. google.com

Optimization Strategies in this compound Synthesis

To improve the yield, purity, and efficiency of this compound synthesis, various optimization strategies can be implemented. These include studying the reaction kinetics, selecting appropriate solvent systems, and utilizing effective purification techniques.

Reaction Kinetics and Equilibrium Studies

Understanding the kinetics and equilibrium of the synthesis reaction is crucial for optimization. While specific kinetic studies on this compound synthesis are not extensively detailed in the provided search results, general principles of esterification and salt formation reactions apply. The rate of reaction is influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. researchgate.net For instance, in the synthesis involving gluconolactone, heating accelerates the reaction. google.com The reversible nature of the reaction between an acid and an alcohol to form an ester and water suggests that understanding the equilibrium constant is important for maximizing product yield. researchgate.net Isotope exchange at equilibrium can be a powerful tool to study the kinetic mechanism of related enzymatic reactions, such as the choline acetyltransferase reaction. nih.gov

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent can significantly impact reaction efficiency by influencing reactant solubility, reaction rates, and equilibrium position. chemrxiv.org For the direct reaction of gluconic acid and choline, water is a common solvent as gluconic acid is often supplied as an aqueous solution. google.com The product, this compound, is soluble in polar solvents like water and diluted alcohols. google.com The use of different solvent systems, including aqueous-organic biphasic systems or polar aprotic solvents, can enhance selectivity and conversion in related chemical transformations of sugars. rsc.org The properties of the solvent, such as polarity and hydrogen bonding capacity, can affect the stability of reactants and transition states, thereby influencing the reaction rate. chemrxiv.org

Purification Techniques for Enhanced Purity

After synthesis, purification is essential to obtain high-purity this compound. The resulting product is often a syrup which may contain unreacted starting materials or byproducts. google.com Common purification techniques in chemical synthesis include filtration, evaporation of the solvent, and chromatography. nih.gov For compounds like this compound, which are soluble in water and some organic solvents, techniques such as column chromatography can be effective in removing impurities like sugars and organic acids. nih.gov A multi-step purification strategy, often referred to as Capture, Intermediate Purification, and Polishing (CIPP), can be employed to achieve very high purity. sigmaaldrich.com This may involve a combination of techniques like affinity chromatography and size-exclusion chromatography to remove specific impurities and unwanted small molecules. sigmaaldrich.com

| Parameter | Direct Reaction with Choline Base | Synthesis via Gluconolactone |

| Reactants | Gluconic Acid, Choline Base | Gluconolactone, Choline |

| Reaction Time | A few hours at room temperature | ~12 hours at room temperature; shorter with heating |

| Temperature | Room Temperature | Room Temperature or 100°C |

| Product Form | Viscous, slightly yellow, odorless syrup | Palatable, odorless syrup |

Chemical Modification and Derivatization of this compound

This compound, a salt composed of a choline cation and a gluconate anion, possesses multiple functional groups that are amenable to chemical modification. The gluconate component offers a carboxylic acid group and five hydroxyl groups, while the choline component contains a primary hydroxyl group. These sites allow for a variety of chemical derivatizations, including the formation of esters, amides, prodrugs, conjugates, adducts, and co-crystals, enabling the modulation of its physicochemical and biological properties.

Synthesis of this compound Esters and Amides

The synthesis of esters and amides from this compound can be approached by targeting the functional groups on either the choline or the gluconate moiety. These derivatives are of interest for altering properties such as solubility, stability, and bioavailability.

The esterification of the hydroxyl groups on the gluconate backbone or the single hydroxyl group on choline can be achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides under appropriate catalytic conditions. For instance, the synthesis of choline esters of various amino acids has been reported, typically involving the reaction of a protected amino acid with a choline halide. researchgate.netnih.gov A similar strategy could be envisioned for acylating the hydroxyl groups of the gluconate portion of this compound.

Conversely, the carboxyl group of gluconate is a prime candidate for forming esters and amides. Standard esterification procedures, such as Fischer esterification with an alcohol in the presence of an acid catalyst, could yield gluconate esters. More direct methods for forming amides involve the reaction of the gluconate carboxylate with an amine, often facilitated by a coupling agent or by activating the carboxylic acid. Research has shown that choline chloride can act as an efficient catalyst for the amidation of fatty acid methyl esters, suggesting its potential role in facilitating similar reactions involving the gluconate moiety. nih.gov This solvent-free, chemoselective method provides an environmentally friendly route to alkanolamides. nih.gov

While direct synthesis examples starting from this compound are not extensively documented in readily available literature, the chemical principles are well-established. For example, the synthesis of choline esters of lipoic acid has been successfully demonstrated, involving the reaction of lipoic acid with a halogenated choline derivative. google.com This highlights the feasibility of creating ester linkages with the choline cation.

Table 1: Potential Synthetic Routes for this compound Esters and Amides

| Derivative Type | Target Moiety | Reagents & Conditions | Potential Product |

| Ester | Gluconate -OH | Acyl chloride or anhydride, base catalyst | Acylated this compound |

| Ester | Gluconate -COOH | Alcohol, acid catalyst (e.g., H₂SO₄) | Alkyl gluconate ester with choline counterion |

| Amide | Gluconate -COOH | Amine, coupling agent (e.g., DCC, EDC) | Gluconamide with choline counterion |

| Choline Ester | Choline -OH | Carboxylic acid, acid catalyst | Choline ester with gluconate counterion |

This table presents hypothetical synthetic pathways based on established organic chemistry principles and published research on analogous compounds.

Investigations into this compound Prodrugs and Conjugates

The development of prodrugs and bioconjugates is a key strategy in pharmaceutical sciences to enhance drug delivery, improve efficacy, and reduce toxicity. rsc.orgnih.gov this compound's structure is well-suited for such applications. A prodrug is an inactive compound that is converted into an active drug within the body through enzymatic or chemical reactions. mdpi.com

The gluconate portion of the molecule can be conjugated to a drug, for instance, through an ester linkage that is susceptible to hydrolysis by esterases in the body, thereby releasing the active pharmaceutical ingredient (API). mdpi.com The high water solubility and biocompatibility of the gluconate moiety make it an attractive carrier. Similarly, the choline component is recognized by choline transporters, which could potentially facilitate cellular uptake. drugbank.com

Research into polymer-drug conjugates has shown that attaching drugs to polymeric backbones can significantly improve their pharmacokinetic profiles. dovepress.com Choline-based polymers have been developed as carriers for various drugs, where the drug is either encapsulated or ionically bound as a counterion to the polymerized choline monomer. mdpi.comresearchgate.netdntb.gov.ua For example, a smart enzyme-responsive system was designed using a water-soluble prodrug of a choline-modified anticancer drug, which could be cleaved by butyrylcholinesterase (BChE) to release the active drug. mq.edu.au Another approach involves poly(choline phosphate) (PCP) based prodrugs, where an anticancer drug like doxorubicin (B1662922) is linked via an acid-labile bond, designed to be cleaved in the acidic environment of tumor cell endosomes. acs.org

These examples underscore the potential of using the choline and gluconate components as building blocks for sophisticated drug delivery systems. A drug could be conjugated to the gluconate moiety, with the choline part serving to enhance solubility and potentially target cells with high choline uptake, such as certain cancer cells. drugbank.com

Table 2: Examples of Choline and Gluconate in Prodrug/Conjugate Systems

| System Type | Carrier/Moiety | Drug/Payload | Linkage/Interaction | Research Finding | Citation |

| Polymer-Drug Conjugate | Poly(choline phosphate) | Doxorubicin | Acid-labile hydrazone bond | pH-responsive drug release in acidic tumor environments. | acs.org |

| Enzyme-Responsive Prodrug | Choline-modified Chlorambucil | Chlorambucil | Ester bond | Cleavage by butyrylcholinesterase (BChE) to release the active drug. | mq.edu.au |

| Polymer Carrier | Choline-based polymethacrylate | Cloxacillin, Ampicillin | Ionic counterion | Effective co-delivery and release of multiple antibiotics from a polymer matrix. | mdpi.com |

| Liposome Conjugate | Liposome | Gemcitabine-copper(II) gluconate | Complexation | Heat-triggered drug delivery from the liposomal formulation. | mdpi.com |

This table provides examples from the literature where choline or gluconate derivatives are used in the development of advanced drug delivery systems.

Formation of this compound Adducts and Co-crystals

Co-crystallization has emerged as a significant technique in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure. numberanalytics.commdpi.com Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, primarily hydrogen bonds. google.com

This compound is an excellent candidate for forming co-crystals and other molecular adducts. The gluconate anion is rich in hydrogen bond donors (hydroxyl groups) and acceptors (carboxylate oxygen atoms), while the choline cation also possesses a hydroxyl group capable of hydrogen bonding. This multiplicity of functional sites allows for the formation of robust supramolecular synthons with suitable co-former molecules. nih.gov

While specific studies on this compound co-crystals are not widely reported, extensive research on other choline salts, particularly choline chloride, provides a strong precedent. Choline chloride is a common component of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea, glycerol, or sugars). researchgate.netrsc.orgnih.gov These DESs themselves are a form of adduct and have been successfully used as media for the crystallization of novel salt or co-crystal forms of APIs. acs.orgresearchgate.net For instance, co-crystals of various APIs have been successfully precipitated from choline salt-based DESs. acs.org

Furthermore, patents describe the formation of co-crystals between other choline derivatives, such as choline alfoscerate, and APIs like curcumin, demonstrating improved stability and masked taste. google.com The methods for preparing co-crystals are varied and include solvent evaporation, slurry conversion, and mechanochemical grinding, which is considered an environmentally friendly "green" method. numberanalytics.comrsc.org Given the structural features of this compound, it is highly probable that it can form stable co-crystals with a wide range of pharmaceutically acceptable co-formers, offering a pathway to novel solid forms with tailored properties.

Table 3: Co-crystal Formation with Choline Salts

| Choline Salt | Co-former | Preparation Method | Outcome | Citation |

| Choline Alfoscerate | Curcumin | Solvent-based | Formation of a novel, stable co-crystal with a defined molar ratio. | google.com |

| Choline Chloride | Malonic Acid, etc. (as DES) | Solvent Evaporation | Precipitation of novel co-crystal or salt forms of various APIs. | acs.org |

| Choline Chloride | Epalrestat | Not specified | Novel co-crystal of the API with improved properties. | google.com |

| Choline Chloride | Catechol, Hydroquinone | DSC, XRD | Formation of new co-crystals within the deep eutectic system. | researchgate.net |

This table summarizes findings on co-crystal formation using various choline salts, illustrating the potential for this compound to act as a co-former.

Advanced Analytical and Structural Characterization of Choline Gluconate

Chromatographic Techniques for Analysis and Quantification

Chromatography is a fundamental tool for separating and quantifying the components of choline (B1196258) gluconate. Various techniques are utilized to analyze the choline cation, the gluconate anion, and related metabolites.

Gas Chromatography (GC) for Related Volatile Metabolites

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for analyzing volatile metabolites related to choline. creative-proteomics.comsigmaaldrich.comthermofisher.com Since many choline metabolites are not inherently volatile, a derivatization step is usually required to increase their volatility. thermofisher.com A common two-step derivatization process involves methoximation of carbonyl groups followed by silylation of polar functional groups. thermofisher.com

This technique has been used to measure choline and its metabolites in biological tissues. nih.gov The process involves extraction, hydrolysis of choline esters to free choline, and subsequent derivatization to a volatile form for GC-MS analysis. nih.gov Static headspace GC-MS (SHS-GC-MS) is another approach for profiling complex volatile components. mdpi.com

Ion Chromatography for Ionic Components

Ion Chromatography (IC) is an ideal and widely used method for the separation and quantification of ionic species like choline and gluconate. rsc.orgunil.chalwsci.commetrohm.com This technique utilizes ion-exchange resins to separate ions based on their charge and size. alwsci.com

For the analysis of choline gluconate, IC can simultaneously determine the choline cation and the gluconate anion. mst.or.jpresearchgate.net Cation-exchange chromatography is used for choline, while anion-exchange chromatography is employed for gluconate. thermofisher.commetrohm.com Suppressed conductivity is a common detection method in IC, which enhances sensitivity by reducing the background conductivity of the eluent. thermofisher.commetrohm.com

A two-dimensional IC (2D-IC) system has been developed for the concurrent determination of inorganic anions and gluconate. researchgate.netchrom-china.com This method uses different columns and detectors in parallel to analyze both types of ions in a single run. researchgate.netchrom-china.com The detection limits for gluconate using such a system can be in the low µg/L range. researchgate.netchrom-china.com

Table 2: Example Ion Chromatography Parameters for Choline and Gluconate Analysis

| Parameter | Choline (Cation Analysis) | Gluconate (Anion Analysis) |

|---|---|---|

| Column | Cation-exchange (e.g., Dionex IonPac CS19) thermofisher.com | Anion-exchange (e.g., Ionpac AS18) researchgate.net |

| Eluent | Methanesulfonic acid or similar aqueous acid | Sodium hydroxide (B78521) or carbonate/bicarbonate buffer researchgate.net |

| Detection | Suppressed Conductivity thermofisher.comthermofisher.com | Suppressed Conductivity or Pulsed Amperometric Detection researchgate.net |

| Flow Rate | ~1.0 mL/min researchgate.net | ~1.0 mL/min researchgate.net |

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural information about molecules in solution. creative-proteomics.comd-nb.info Both ¹H and ¹³C NMR are used to identify the different atoms within the choline and gluconate ions. unizar.esosti.gov

¹H NMR: The ¹H NMR spectrum of choline typically shows characteristic signals for the trimethylammonium protons and the two methylene (B1212753) groups. hmdb.ca For gluconate, the protons along the carbon chain give rise to a series of multiplets. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of both the choline and gluconate moieties. unizar.esscispace.com

2D NMR: Techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) can be used to correlate the proton and carbon signals, confirming the structure of the compound. hmdb.ca ³¹P NMR can be used to identify phosphorylated choline metabolites. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Choline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N(CH₃)₃ | ~3.2 | ~54.5 |

| N-CH₂ | ~3.5 | ~67.5 |

| HO-CH₂ | ~4.0 | ~56.0 |

Note: Chemical shifts can vary depending on the solvent and pH. hmdb.cahmdb.ca

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass Spectrometry (MS), especially when coupled with a chromatographic separation technique like LC or GC, is a highly sensitive method for identifying and quantifying this compound and its related compounds. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for polar molecules like choline. creative-proteomics.comresearchgate.net

Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the parent ions, which provides structural information. nih.govbevital.no

Choline Fragmentation: The positive ion ESI mass spectrum of choline shows a prominent molecular ion [M]⁺ at m/z 104.1. massbank.eupnas.org In MS/MS analysis, a characteristic product ion at m/z 60 is often observed, corresponding to the trimethylamine (B31210) fragment. bevital.nomassbank.eu Another significant fragment is observed at m/z 58. massbank.eu

Gluconate Fragmentation: The fragmentation of gluconate in negative ion mode typically involves sequential losses of water (H₂O) and carbon dioxide (CO₂).

The analysis of these fragmentation pathways is crucial for the unambiguous identification of this compound in complex matrices. nih.govmdpi.com

Table 4: Common Mass Fragments for Choline (Positive Ion Mode)

| m/z | Proposed Fragment |

|---|---|

| 104.1 | [C₅H₁₄NO]⁺ (Molecular Ion) massbank.eu |

| 86.0 | [M - H₂O]⁺ |

| 60.0 | [C₃H₈N]⁺ (Trimethylamine fragment) massbank.eu |

| 58.0 | [C₂H₄N]⁺ |

Source: MassBank accession MSBNK-IPB_Halle-PB001603 massbank.eu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum of this compound is dominated by features from its two constituent ions. The gluconate anion, with its multiple hydroxyl groups and a carboxylate terminus, gives rise to a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. The C-H stretching vibrations from the alkyl chains of both choline and gluconate appear in the 3000-2800 cm⁻¹ range. Key fingerprint regions include the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), typically found near 1600 cm⁻¹ and 1400 cm⁻¹, respectively. The numerous C-O stretching vibrations from the alcohol groups of gluconate contribute to a complex series of bands in the 1200-1000 cm⁻¹ region.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds and the skeletal structure of the molecule. The conformation of the choline cation's O-C-C-N⁺ backbone can be directly determined using this technique. nih.gov Research on various choline salts has established a clear correlation between the C-N stretching frequencies and the dihedral angle of this backbone. nih.gov The "totally" symmetric stretching (ν₁) and symmetric stretching (ν₂) of the C-N bonds are particularly sensitive to this conformation. nih.gov When the backbone is in a gauche conformation, these bands appear around 720 cm⁻¹ (ν₁) and 870 cm⁻¹ (ν₂). nih.gov Conversely, a trans conformation shifts these bands to approximately 770 cm⁻¹ (ν₁) and 910 cm⁻¹ (ν₂), respectively. nih.gov This makes Raman spectroscopy a powerful tool for studying the conformational state of this compound in different environments.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Associated Functional Group/Ion | Spectroscopic Technique |

|---|---|---|---|

| O-H Stretch | 3500 - 3200 (Broad) | Hydroxyl groups (Gluconate) | IR |

| C-H Stretch | 3000 - 2800 | Alkyl chains (Choline & Gluconate) | IR, Raman |

| C=O Stretch (Asymmetric) | ~1600 | Carboxylate (Gluconate) | IR |

| C=O Stretch (Symmetric) | ~1400 | Carboxylate (Gluconate) | IR |

| C-O Stretch | 1200 - 1000 | Hydroxyl groups (Gluconate) | IR |

| C-N Stretch (ν₁, trans) | ~770 | Quaternary amine (Choline) | Raman |

| C-N Stretch (ν₁, gauche) | ~720 | Quaternary amine (Choline) | Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which typically corresponds to electronic transitions in molecules containing chromophores. The constituent ions of this compound, the choline cation and the gluconate anion, lack extensive conjugated systems or chromophores that absorb significantly in the 200-800 nm range. The carboxylate group of gluconate has a weak n→π* electronic transition that occurs at a wavelength below the typical measurement range of many spectrophotometers (around 210 nm).

Consequently, direct UV-Vis spectroscopy is not a primary method for the structural elucidation of this compound. However, it can be employed as a quantitative tool for determining the concentration of choline in various samples through indirect colorimetric methods. For instance, choline can be enzymatically oxidized to produce hydrogen peroxide, which then participates in a peroxidase-catalyzed reaction to yield a colored product whose absorbance can be measured by UV-Vis spectrophotometry. researchgate.net

X-ray Crystallography and Solid-State Characterization

X-ray crystallography techniques are indispensable for the definitive characterization of the solid-state structure of crystalline materials like this compound.

Single Crystal X-ray Diffraction for Atomic Arrangement and Conformation

Single Crystal X-ray Diffraction (SCXRD) stands as the gold standard for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique involves directing a beam of X-rays onto a single, high-quality crystal of this compound. The resulting diffraction pattern is analyzed to build a precise model of the crystal lattice and the arrangement of atoms within the unit cell.

If a suitable single crystal of this compound were analyzed, SCXRD would provide a wealth of information, including:

Absolute Configuration: The precise spatial arrangement of every atom in both the choline and gluconate ions.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them.

Conformational Details: The definitive conformation of the flexible gluconate carbon chain and the critical O-C-C-N⁺ dihedral angle of the choline cation.

Intermolecular Interactions: A detailed map of the hydrogen bonding network between the hydroxyl and carboxylate groups of gluconate and the hydroxyl group of choline, as well as ionic interactions between the charged moieties.

This level of detail is crucial for understanding the structure-property relationships of the compound.

Powder X-ray Diffraction (XRPD) for Polymorphism and Amorphous Content

Powder X-ray Diffraction (XRPD) is a vital technique for the characterization of bulk crystalline solids. Instead of a single crystal, a finely powdered sample is analyzed, yielding a diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase.

The primary applications of XRPD in the study of this compound include:

Phase Identification: Comparing the obtained XRPD pattern to reference patterns to confirm the identity and purity of the crystalline material.

Polymorphism Screening: Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties. XRPD is the principal method for identifying and distinguishing between different polymorphs, as each will produce a unique diffraction pattern. Studies on other choline salts have shown that different polymorphic forms can be clearly identified by their distinct XRPD patterns. google.com

Crystallinity Assessment: XRPD can be used to determine the degree of crystallinity in a sample, quantifying the ratio of crystalline material to any amorphous (non-crystalline) content. This is critical for quality control, as amorphous content can affect stability and hygroscopicity. The presence of sharp, well-defined peaks in the diffractogram indicates a highly crystalline material, whereas broad, diffuse halos are characteristic of amorphous content. researchgate.net

| Technique | Sample Type | Primary Information Obtained | Key Application for this compound |

|---|---|---|---|

| Single Crystal XRD | Single Crystal | 3D atomic arrangement, bond lengths/angles, conformation | Fundamental structural elucidation |

| Powder XRD (XRPD) | Polycrystalline Powder | Crystalline "fingerprint", phase identification | Polymorphism screening, quality control, crystallinity measurement |

Thermal Analysis and Stability Research

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net The resulting TGA curve provides quantitative information about thermal events involving mass loss, such as dehydration or decomposition.

For this compound, which is known to be hygroscopic, a typical TGA thermogram would likely exhibit the following features: solubilityofthings.com

Initial Mass Loss: A mass loss at relatively low temperatures (typically below 120 °C) corresponding to the evaporation of absorbed or bound water. nih.gov

Decomposition Onset: The temperature at which the compound begins to chemically decompose, marked by a significant drop in mass. This temperature is a key indicator of the material's thermal stability.

Decomposition Stages: The decomposition of this compound may occur in one or more steps, reflecting the breakdown of the gluconate and choline ions. The complex nature of the molecule suggests a multi-stage decomposition profile.

Studies on other choline-based ionic liquids and deep eutectic solvents show decomposition often beginning in the range of 150-250 °C. nih.govsemanticscholar.org TGA is essential for establishing the upper-temperature limits for the handling, storage, and processing of this compound.

| Temperature Range (°C) | Mass Loss (%) | Interpretation |

|---|---|---|

| 30 - 120 | ~ 4% | Loss of adsorbed water (Dehydration) nih.gov |

| 120 - 180 | Negligible | Region of thermal stability |

| > 180 | Significant | Onset and progression of thermal decomposition |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Crystallization

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate how a material's physical properties change with temperature. researchgate.net By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can detect and quantify thermal transitions such as melting, crystallization, and glass transitions. researchgate.netresearchgate.net This information is crucial for understanding the stability, purity, and physical state of a compound. researchgate.net

For a crystalline solid like this compound, a DSC thermogram would typically show an endothermic peak corresponding to its melting point. The temperature at which this peak occurs (Tm) and the associated enthalpy of fusion (ΔHf) provide insights into the crystalline structure's stability. researchgate.net If the material can exist in different crystalline forms (polymorphs), DSC may reveal multiple melting peaks or other transitions corresponding to the conversion from one form to another. researchgate.net Furthermore, upon cooling from a molten state, an exothermic peak may be observed, indicating the temperature of crystallization (Tc).

While specific experimental DSC data for pure this compound is not extensively available in public literature, analysis of related choline salts provides context. For instance, studies on choline chloride have shown it can decompose before melting under conventional slow heating rates, a phenomenon that can be overcome using fast scanning calorimetry (FDSC) to access the true melting transition. nih.gov A similar behavior could be possible for this compound, making the heating rate a critical parameter in its thermal analysis.

A typical DSC analysis would yield data on key phase transitions. The table below illustrates the type of parameters obtained from a DSC experiment for a crystalline compound.

| Parameter | Description | Typical Unit |

|---|---|---|

| Glass Transition Temperature (Tg) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state. Seen as a step change in the baseline. | °C or K |

| Crystallization Temperature (Tc) | Temperature at which a substance crystallizes from a supercooled melt, releasing heat (exothermic peak). | °C or K |

| Melting Temperature (Tm) | Temperature at which a crystalline solid transitions to a liquid, absorbing heat (endothermic peak). | °C or K |

| Enthalpy of Fusion (ΔHf) | The amount of heat required to melt the sample, calculated from the area of the melting peak. | J/g or kJ/mol |

| Enthalpy of Crystallization (ΔHc) | The amount of heat released during crystallization, calculated from the area of the crystallization peak. | J/g or kJ/mol |

Electrochemical Characterization Techniques

Electrochemical methods are powerful for probing the behavior of ionic compounds like this compound in solution, including their conductivity and redox activity, particularly when complexed with metal ions.

Conductivity Measurements in Solution

While specific conductivity data for this compound solutions is sparse in available literature, the principles can be understood from studies on similar choline-based salts. diva-portal.orgnih.gov Molar conductivity (Λ), which accounts for the concentration of the electrolyte, typically decreases as concentration increases due to stronger ion-ion interactions that impede ion mobility. uni-regensburg.de The relationship between conductivity and temperature is also significant; generally, conductivity increases with temperature as the viscosity of the solvent decreases, allowing for greater ionic mobility. bas.bg

The following interactive table presents representative molar conductivity data for a simple salt (aqueous choline chloride) to illustrate how conductivity changes with concentration, a behavior that would be analogous for this compound.

| Concentration (mol/L) | Molar Conductivity (Λ) (S·cm²/mol) | Temperature (°C) |

|---|---|---|

| 0.001 | 125.5 | 25 |

| 0.005 | 120.2 | 25 |

| 0.01 | 117.1 | 25 |

| 0.05 | 108.9 | 25 |

| 0.1 | 104.3 | 25 |

Note: Data is illustrative for a related choline salt to demonstrate the principle.

Voltammetric Studies of Redox Properties (e.g., related to gluconate complexes)

Voltammetry, particularly cyclic voltammetry (CV), is an essential technique for studying the redox properties of electroactive species. jetir.org While choline and gluconate ions themselves are not typically redox-active in standard potential windows, the gluconate anion is an effective chelating agent that forms complexes with various metal ions. ias.ac.inresearchgate.net The electrochemical behavior of these metal-gluconate complexes provides significant insight into the role of the gluconate ligand in redox processes.

Studies on zinc-gluconate complexes in aqueous solutions have used CV to investigate the mechanism of zinc deposition. ias.ac.in Research shows that gluconate forms complexes with Zn(II) ions, such as [Zn(GH₄)]⁺ (where GH₄⁻ represents the gluconate anion), influencing the reduction potential. ias.ac.inpeacta.org The presence of gluconate can hinder the reduction of the zinc complex, as indicated by shifts in the cathodic peak potential. ias.ac.in For example, in alkaline solutions, increasing the gluconate concentration was found to shift the cathodic peak to more negative values, suggesting that the reduction of the zinc complex is hindered by the ligand. ias.ac.in

Similarly, the redox properties of iron-gluconate complexes have been explored. researchgate.netsemanticscholar.org Cyclic voltammetry of ferrous gluconate and sodium ferric gluconate complex (SFGC) allows for the characterization of the Fe(II)/Fe(III) redox couple. researchgate.netsemanticscholar.org These studies demonstrate that the gluconate ligand stabilizes both oxidation states of iron, and the formal potential of the complex can be determined from the CV curve. The scan rate affects the peak potentials and currents, providing information about the kinetics of the electron transfer process. semanticscholar.org

The data tables below summarize findings from voltammetric studies of metal-gluconate complexes.

| Condition | Parameter | Observation | Interpretation |

|---|---|---|---|

| Acidic pH (3.7-5.4), increasing gluconate | Cathodic Peak Potential (Epc) | Shifts to more negative values | Reduction of the Zn-gluconate complex is hindered |

| Alkaline pH (10-12.5), increasing gluconate | Cathodic Peak Current (ipc) | Becomes independent of gluconate concentration above a 4:1 ligand-to-metal ratio | Suggests formation of a stable [Zn(GH₄)₄]²⁻ complex |

| Scan Rate (V/s) | Anodic Peak Potential (Epa) (V) | Cathodic Peak Potential (Epc) (V) | ΔEp (V) |

|---|---|---|---|

| 0.01 | 0.245 | -0.005 | 0.250 |

| 0.03 | 0.260 | -0.020 | 0.280 |

| 0.05 | 0.270 | -0.035 | 0.305 |

| 0.07 | 0.280 | -0.045 | 0.325 |

| 0.09 | 0.290 | -0.060 | 0.350 |

Note: The study on Fe³⁺ was conducted in the presence of gluconate to form the complex, demonstrating the quasi-reversible nature of the redox process as ΔEp increases with scan rate. semanticscholar.org

Compound Names

| Common Name | IUPAC Name / Formula |

|---|---|

| This compound | 2-hydroxyethyl(trimethyl)ammonium 2,3,4,5,6-pentahydroxyhexanoate |

| Choline Chloride | (2-Hydroxyethyl)trimethylammonium chloride |

| Zinc Gluconate | Zinc(II) 2,3,4,5,6-pentahydroxyhexanoate |

| Sodium Ferric Gluconate Complex | [NaFe₂O₃(C₆H₁₁O₇)(C₆H₁₂O₇)₂]₁₅·3H₂O (representative formula) |

| Ferrous Gluconate | Iron(II) di-D-gluconate |

| Zinc Sulfate | ZnSO₄ |

Molecular Interactions and Complexation Chemistry of Choline Gluconate

Complexation with Metal Ions and Other Inorganic Species

The gluconate component of choline (B1196258) gluconate is a versatile multidentate ligand capable of forming stable complexes with a variety of metal ions. nih.gov This complexing ability is critical in numerous chemical and biological systems.

The thermodynamic stability of metal-gluconate complexes in aqueous solutions is quantified by their stability constants (log β). uwimona.edu.jmlibretexts.org These constants are equilibrium constants for the formation of the complex from the constituent metal ion and ligand. libretexts.org The determination of these constants is crucial for understanding the speciation of metals in the presence of gluconate. researchgate.net

Several experimental techniques are employed to determine stability constants, including potentiometric titration, spectrophotometry, and polarography. numberanalytics.comrsc.orgtelanganauniversity.ac.iniupac.org Potentiometric titration, for instance, involves monitoring the pH of a solution containing the metal ion and ligand as a base is added, allowing for the calculation of complex formation and stability. rsc.orgiupac.org Computational programs are often used to process this data to yield reliable stability constants. rsc.org

While data specifically for choline gluconate is not prevalent, extensive research on the gluconate anion (GLU) with various metal ions provides insight into its complexing behavior. The stability of these complexes is influenced by factors such as pH and the charge of the metal ion. telanganauniversity.ac.inresearchgate.net For example, studies on the complexation of Fe³⁺ and Ca²⁺ with D-gluconate (DGL) in alkaline solutions have identified various complex stoichiometries, including 1:1, 1:2, and 2:2 (Fe³⁺:DGL), as well as mixed binuclear complexes. rsc.org Similarly, research on Th(IV) with gluconate has identified two distinct 1:1 complexes in acidic conditions. nih.gov

The following table presents a selection of reported stability constants for various metal-gluconate complexes, illustrating the range of affinities.

Table 1: Stability Constants (log β) for Selected Metal-Gluconate Complexes

| Metal Ion | Complex Species | log β | Conditions | Source |

|---|---|---|---|---|

| Th(IV) | Th(GD3)3+ | 1.04 ± 0.12 | I = 1.0 M NaClO4, 22 °C | nih.gov |

| Th(IV) | Th(GD2)+ | -1.31 ± 0.09 | I = 1.0 M NaClO4, 22 °C | nih.gov |

| Fe(III) | M1Gl1 Type | 24 to 38 | pH 13.3 | researchgate.net |

| Eu(III) | M1Gl1 Type | 24 to 38 | pH 13.3 | researchgate.net |

| Cd(II) | M2Gl1 Type | ~13 to 20 | pH 7 | researchgate.net |

| Co(II) | M2Gl1 Type | ~13 to 20 | pH 7 | researchgate.net |

The gluconate ligand, with its carboxylate group and multiple hydroxyl groups, can coordinate to metal ions in various ways, demonstrating its flexible denticity. Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are powerful tools for elucidating the precise coordination environment in these complexes. nih.gov

A detailed study on the complexation of gluconate with Thorium(IV) (Th(IV)) revealed a tridentate chelation mode. nih.gov In the identified Th(IV)-gluconate complexes, the metal ion is bound to one oxygen atom from the carboxylate group and two oxygen atoms from the α- and γ-hydroxyl groups. nih.gov The difference between the two 1:1 complexes formed under these conditions lies in the deprotonation state of the hydroxyl groups; in one complex, only the α-hydroxyl group deprotonates, while in the other, both the α- and γ-hydroxyl groups deprotonate to bind to the metal center. nih.gov This demonstrates how pH can influence not only stability but also the specific coordination structure of the gluconate ligand.

The complexation of metal ions by the gluconate ligand significantly alters their electrochemical properties. This is particularly evident in studies using cyclic voltammetry (CV), a technique that probes the reduction and oxidation processes of chemical species. researchgate.netmdpi.comchalcogen.roresearchgate.net The formation of a metal-gluconate complex can shift the redox potential of the metal center, making it easier or harder to reduce or oxidize compared to the uncomplexed, solvated metal ion.

For example, research on the Ca²⁺–Fe³⁺–D-gluconate system in alkaline solutions showed that the incorporation of Ca²⁺ into iron(III)-gluconate complexes leads to a distinct change in the electrochemical properties of the iron(II)/iron(III) redox couple. rsc.org Specifically, a shift in the formal redox potential toward more negative values was observed. rsc.org This indicates that the electrochemical behavior of the iron center is modulated by the presence of another, electrochemically inactive, ion within the complex structure. rsc.org

Furthermore, deep eutectic solvents (DESs) based on choline chloride have been used as electrolytes for the electrodeposition of metals and alloys. mdpi.commocedes.orgbioline.org.br In these systems, the presence of complexing agents like gluconate can influence the deposition process, kinetics, and the morphology of the resulting metal film. researchgate.net CV studies in these media show that the reduction process of metal ions is affected by the composition of the bath, highlighting the role of complexation in controlling electrochemical outcomes. mdpi.com

Interactions with Biological Macromolecules (In Vitro Systems)

The choline moiety of this compound is recognized by specific proteins and can interact with the fundamental components of cell membranes.

The choline cation is a vital molecule that requires transporters to cross cell membranes. mdpi.com In various organisms, specific proteins have evolved to recognize and bind choline and its derivatives. These include choline transporters and choline-binding proteins (CBPs).

Choline transporters, such as those from the BetT and CTL (Choline Transporter-Like) families, are integral membrane proteins responsible for the uptake of choline. grantome.comasm.orgnih.gov Studies on the Pseudomonas syringae BetT transporter revealed that the hydroxyl group of choline forms a hydrogen bond with the protein backbone, while the positively charged quaternary amine interacts with aromatic amino acid residues. nih.gov Similarly, CTL1 has been identified as a key transporter for extracellular choline uptake in certain cell types. mdpi.com The function of these transporters can be inhibited by choline analogs, demonstrating the specificity of the binding pocket for the choline headgroup. mdpi.com

In pathogenic bacteria like Streptococcus pneumoniae, the cell wall is decorated with phosphorylcholine. embopress.orgnih.gov A family of surface proteins, known as choline-binding proteins (CBPs), anchor themselves non-covalently to these choline residues. nih.govnih.gov These proteins have a modular structure, typically featuring a choline-binding module (CBM) composed of repeating sequences that create binding sites for the choline groups. nih.govebi.ac.uk The binding of choline induces conformational changes in some CBPs, which can regulate their function, such as enzymatic activity or adhesion to host cells. embopress.orgnih.gov The interaction is specific to the choline headgroup, suggesting that the choline part of this compound would be a substrate for recognition by these proteins.

The choline headgroup is a fundamental structural component of phosphatidylcholine (PC), one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. mdpi.comembopress.orgopensciencepublications.com The cylindrical shape of PC molecules allows them to self-assemble into stable and fluid lipid bilayers. mdpi.com Therefore, the interaction of choline-containing compounds with membranes is of significant biological interest.

Studies using artificial membrane systems, such as unilamellar vesicles, provide insight into how exogenous choline salts interact with lipid bilayers. nih.gov Differential scanning calorimetry (DSC) experiments on dipalmitoylphosphatidylcholine (DPPC) vesicles exposed to various choline salts showed that the nature of the anion significantly influences the interaction. nih.gov Some choline salts cause distinct disruptions in the lipid phase transition, consistent with the penetration of the salt into the acyl chain region of the phospholipids. nih.gov This can lead to changes in membrane fluidity and the formation of alternate lipid phases. nih.gov

Table 2: List of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (2-Hydroxyethyl)trimethylammonium D-gluconate |

| D-gluconate (DGL) | (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |

| Choline | (2-Hydroxyethyl)trimethylammonium |

| Phosphatidylcholine (PC) | (Varies based on fatty acid chains) |

| Dipalmitoylphosphatidylcholine (DPPC) | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine |

| Thorium(IV) | Th⁴⁺ |

| Iron(III) | Fe³⁺ |

| Calcium(II) | Ca²⁺ |

| Europium(III) | Eu³⁺ |

| Cadmium(II) | Cd²⁺ |

| Cobalt(II) | Co²⁺ |

| Choline chloride (ChCl) | (2-Hydroxyethyl)trimethylammonium chloride |

Enzymatic Interaction Studies (e.g., Choline Oxidase, Choline Acetyltransferase)

The choline moiety of this compound is a substrate for several important enzymes.

Choline Oxidase: This enzyme, a member of the glucose-methanol-choline (GMC) oxidoreductase family, catalyzes the oxidation of choline to glycine (B1666218) betaine (B1666868). sigmaaldrich.com The interaction is crucial for the biosynthesis of glycine betaine, an important osmoprotectant. nih.gov Studies on choline oxidase from various sources, such as Arthrobacter globiformis, have provided detailed mechanistic and structural insights. nih.gov While the general mechanism of the GMC enzyme superfamily often involves a "loop-and-lid" mechanism for substrate access, this has not been confirmed for choline oxidase. nih.gov Instead, molecular dynamics studies suggest a hydrophobic cluster on the enzyme's surface may control substrate entry to the active site. nih.gov The crystal structure of choline oxidase in complex with its product, glycine betaine, reveals specific ligand-enzyme interactions within the active site. nih.gov The binding of the ligand induces conformational changes in a loop at the dimer interface, suggesting a regulatory role in substrate access. nih.gov

Choline Acetyltransferase (ChAT): This enzyme is responsible for the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh) from choline and acetyl-coenzyme A. nih.gov The availability of choline is a critical factor for ACh production. drugbank.com Studies on mice lacking the gene for ChAT have demonstrated the crucial role of ACh in the development and patterning of neuromuscular junctions. nih.gov While direct kinetic studies with this compound as the specific substrate for ChAT are not extensively detailed in the provided results, the fundamental role of choline as a precursor for ACh synthesis is well-established. drugbank.com Research has shown that in vivo administration of aluminum compounds, including aluminum gluconate, can lead to decreased choline acetyltransferase activity in certain brain regions of rats, suggesting an indirect interaction that affects the cholinergic system. nih.govcapes.gov.br However, in vitro studies did not show a direct inhibitory effect of aluminum on choline acetyltransferase activity, implying the in vivo effects are likely a consequence of broader neurodegenerative processes rather than a direct interaction with the enzyme. nih.govcapes.gov.br

Solution Chemistry and Aggregation Phenomena

The behavior of this compound in solution is governed by the interplay of ionic interactions, hydrogen bonding, and hydrophobic effects.

Self-Association and Micellization Behavior

Surfactant molecules, or amphiphiles, can self-assemble into organized structures called micelles above a certain concentration known as the critical micelle concentration (CMC). scribd.com This process is driven by the desire to minimize the unfavorable interactions between the hydrophobic parts of the molecules and the solvent. scribd.com

Choline-based ionic liquids with long alkyl chains can act as surface-active agents and form micelles in aqueous solutions. rsc.org The self-assembly process is influenced by the nature of the counter-ion. rsc.org For instance, the micellization of choline-based anionic surfactants is governed by the hydration of the choline cation, the head groups of the anions, and the degree of counter-ion binding. rsc.org Studies on choline mimicks have also shown that they can self-assemble into nanoparticles or nanofibers, with the morphology being controllable by modifying the molecular structure. researchgate.netnih.gov While specific studies on the micellization of this compound itself are not detailed, the general principles of self-assembly in choline-based systems suggest that under appropriate conditions, it could exhibit aggregation behavior. The presence of both a charged head group (choline) and a polar, hydroxyl-rich tail (gluconate) gives it amphiphilic character.

Interactions with Solvents and Cosolutes

The solubility and interactions of this compound are heavily influenced by the nature of the solvent and the presence of other solutes. solubilityofthings.com

Solvent Interactions: Due to its highly polar nature, with an ionizable ammonium (B1175870) group and multiple hydroxyl groups, this compound is expected to be highly soluble in polar solvents like water. solubilityofthings.com The hydroxyl groups facilitate extensive hydrogen bonding with water molecules, promoting its dissolution. solubilityofthings.com The positively charged trimethylammonium group can interact favorably with negatively charged species or the negative dipoles of polar solvent molecules. solubilityofthings.com

Cosolute Interactions: The presence of cosolutes can significantly alter the solution behavior of choline and gluconate ions. For example, studies on the hydration of saccharides in aqueous sodium gluconate solutions have shown that interactions between the saccharide and the gluconate ion are significant. researchgate.net These interactions are often dominated by hydrophobic forces. researchgate.net Similarly, choline-based deep eutectic solvents (DESs), which are mixtures of choline chloride with a hydrogen bond donor, have been shown to have a "salting-in" effect on D-glucose in aqueous solutions, indicating strong, favorable interactions between the DES components and the sugar. researchgate.net These studies highlight the complex interplay of solute-solute and solute-solvent interactions that govern the behavior of choline and gluconate in multicomponent systems. The intermolecular interactions between glucose and a choline-based DES were found to be driven primarily by the hydrogen bond acceptor ability of the choline cation. rsc.org

Computational and Theoretical Modeling of Molecular Interactions

Computational methods provide powerful tools to investigate the molecular-level details of this compound's interactions.

Density Functional Theory (DFT) Calculations of Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely used to study the geometry, electronic properties, and vibrational frequencies of molecules.

DFT calculations have been employed to study the formation of choline chloride-based natural deep eutectic solvents (NADES). researchgate.net These studies revealed the formation of NADES through the creation of binding interactions between the chloride ion and both the choline cation and the hydrogen bond donor (e.g., glucose). researchgate.net DFT can also be used to analyze the molecular electrostatic potential, which provides insights into the charge distribution and reactive sites of a molecule. researchgate.net For choline-based ionic liquids, DFT calculations, often combined with models like COSMO for solvation effects, can be used to understand their interactions with other molecules, such as D(+)-glucose. d-nb.info These calculations can predict interaction energies and help to elucidate the nature of the forces involved, including electrostatic interactions and hydrogen bonding. d-nb.info

Molecular Dynamics (MD) Simulations of Solution Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules.

MD simulations have been used extensively to study the behavior of choline and its derivatives in solution. arxiv.orgmdpi.com These simulations can provide detailed information about the structure, dynamics, and thermodynamics of these systems at the molecular level. mdpi.com For example, all-atom MD simulations have been used to study the formation of choline chloride-based NADES, complementing the insights gained from DFT calculations. researchgate.net These simulations have shown that the nitrogen atom of the choline ion and the chloride ion have strong interactions, and the chloride ion also interacts strongly with the hydrogen bond donor. researchgate.net MD simulations are also a powerful tool for investigating the interactions of biomolecules with choline-based solvents. mdpi.comresearchgate.net They can reveal how the solvent affects the structure and dynamics of the biomolecule, providing insights into processes like protein stability and enzyme activity in these environments. mdpi.comresearchgate.net

Binding Pocket Analysis and Ligand-Protein Docking

The molecular interactions of this compound with protein targets are primarily dictated by the cholinium cation. Computational methods such as molecular docking and binding pocket analysis have been instrumental in elucidating the specific interactions between choline and the amino acid residues of its target proteins. While direct docking studies on the entire this compound salt are not extensively documented in publicly available research, significant insights can be drawn from studies on choline and its esters with various receptors and transporters.

In silico analysis and molecular modeling have been employed to understand how choline binds within the binding pockets of specific proteins. researchgate.net These studies are crucial for designing novel therapeutic agents and understanding the mechanisms of molecular recognition. The process of ligand-protein docking involves predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. orgchemres.org This prediction is based on scoring functions that estimate the binding affinity. globalresearchonline.netmdpi.comscielo.org.za

One area of significant research has been the interaction of choline with neurotransmitter receptors and transporters. For instance, studies on the high-affinity choline transporter (CHT1), which is responsible for the uptake of choline in cholinergic neurons, have utilized 3-D quantitative structure-activity relationship (3-D-QSAR) models and docking studies to propose putative binding sites. nih.gov

A detailed analysis of a choline-gated chloride channel (LGC-40) from Haemonchus contortus has provided a molecular model for a novel cholinergic binding pocket. researchgate.net In this model, several amino acid residues within the binding loops of the receptor are identified as being in close proximity to the bound choline molecule. researchgate.net

The types of interactions governing the binding of the choline cation within a protein's binding pocket are multifaceted. Key interactions include:

Cation-π interactions: The positively charged quaternary ammonium group of choline frequently interacts with the aromatic rings of amino acid residues such as tyrosine, tryptophan, and phenylalanine. This is a crucial interaction for the recognition of choline in many biological receptors.

Hydrogen bonding: The hydroxyl group of choline can act as a hydrogen bond donor, forming hydrogen bonds with suitable acceptor residues like aspartate or glutamate (B1630785) in the binding pocket.

Research on a choline binding protein (ChoX) has shown that choline selectively binds to the closed conformation of the protein. nih.gov Molecular dynamics simulations have highlighted critical residues in the binding site that are in direct contact with the ligand. nih.gov

The table below summarizes findings from docking studies on choline and related compounds with their respective protein targets, offering a proxy for the potential interactions of the choline moiety of this compound.

| Protein Target | Interacting Residues (within 5 Å of choline) | Type of Interaction | Research Context |

| Hco-LGC-40 (Loop E) | Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |

| Hco-LGC-40 (Loop B) | Tryptophan (W), Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |

| Hco-LGC-40 (Loop C) | Tyrosine (Y) | Cation-π | Characterization of a novel cholinergic binding site in a nematode channel. researchgate.net |

| Choline Transporter (CHT1) | Not explicitly detailed in provided abstracts, but electrostatic maps suggest key interactions. | Electrostatic | Modeling of the neuronal choline transporter. nih.gov |

| Acetylcholinesterase (AChE) | Trp286, Phe295, Arg296 | π-stacking, Hydrogen bond | Docking studies of various inhibitors at the choline-binding pocket. nih.gov |

Biochemical and Cellular Research Investigations of Choline Gluconate Excluding Clinical Human Trials

Cellular Uptake and Transport Mechanisms in Model Systems

The entry of choline (B1196258) into cells is a critical first step for its subsequent metabolic functions. This process is mediated by specific transport proteins embedded in the cell membrane. In the context of biochemical research, choline gluconate serves as a source of choline, allowing for the study of these transport mechanisms in various non-human model systems.

Studies in isolated non-human tissues have been instrumental in characterizing the kinetics of choline uptake. For instance, research on the crustacean sensory nerve, which contains cholinergic neurons, has identified both high-affinity and low-affinity choline uptake systems. nih.gov Kinetic analysis revealed that the high-affinity, sodium-dependent process has a Michaelis constant (K_m) of approximately 1 µM, while the low-affinity system has a K_m of 163 µM. nih.gov However, the capacity of the high-affinity system is only about 1% of the low-affinity system in this particular model. nih.gov

In rat models, choline transporters are expressed in various cells, including neurons, oligodendrocytes, and astrocytes, as well as in the mucosal cell layer of the colon. uniprot.org The investigation of choline transport in such isolated tissues and cells allows for the determination of key kinetic parameters, such as K_m and maximum velocity (V_max), which define the efficiency and capacity of the transport systems. These studies often involve the use of radiolabeled choline to trace its movement into the cells and to differentiate between various transport mechanisms.

The choline transporter-like (CTL) family, also known as the solute carrier family 44 (SLC44A), plays a significant role in choline transport. guidetopharmacology.org These proteins are found in the plasma membrane and mitochondria and are responsible for sodium-independent choline transport. guidetopharmacology.orgnih.gov The CTL family consists of five members (CTL1-5), with CTL1 and CTL2 being the most extensively studied. guidetopharmacology.org

In vitro models, such as human cholinergic neuroblastoma cell lines (LA-N-2), are utilized to study these transporters. plos.org These cells express choline transporters, choline acetyltransferase (ChAT), and other components of the cholinergic system. plos.org Research has shown that CTL1 and CTL2 can also function as ethanolamine (B43304) transporters, highlighting their role in phospholipid synthesis. nih.govresearcher.life CTL1 mediates high-affinity ethanolamine transport, while CTL2 is involved in low-affinity transport. nih.gov Functional studies in human pancreatic cancer cell lines have demonstrated that CTL1 is localized in the plasma membrane and is crucial for the uptake of extracellular choline. mdpi.com

Table 1: Characteristics of Choline Transporter-Like Proteins (CTLs)

| Transporter | Location | Function | Na+-dependence |

|---|---|---|---|

| CTL1 (SLC44A1) | Plasma membrane, Mitochondria | High-affinity choline and ethanolamine transport | Independent |

| CTL2 (SLC44A2) | Plasma membrane, Mitochondria | Low-affinity choline and ethanolamine transport | Independent |

Data sourced from multiple in vitro and non-human model studies.

In experimental settings, this compound is often used as a tool to manipulate the ionic environment and study its effects on various transport processes. For example, in studies of glutamate (B1630785) transporters, this compound has been used to replace potassium nitrate (B79036) in pipette solutions to quantify potassium-independent uptake currents. embopress.org Similarly, in investigations of ion channels in sheep rumen epithelium, choline chloride was used to adjust the osmolarity of solutions and to study the effects of ion substitution on membrane currents. researchgate.net The use of choline salts in these contexts helps to isolate the activity of specific transporters by eliminating the influence of other ions.

Metabolic Pathways and Enzymatic Transformations (In Vitro/Non-Human Animal Models)

Once inside the cell, choline, supplied by compounds like this compound, participates in several crucial metabolic pathways. These pathways are responsible for the synthesis of essential molecules such as the neurotransmitter acetylcholine (B1216132) and structural components of cell membranes like phosphatidylcholine and sphingomyelin.

Choline is a direct precursor for the synthesis of acetylcholine (ACh), a vital neurotransmitter for motor, autonomic, and cognitive functions. nih.govembopress.org The synthesis of ACh is catalyzed by the enzyme choline acetyltransferase (ChAT), which transfers an acetyl group from acetyl-coenzyme A (acetyl-CoA) to choline. embopress.org This process primarily occurs in cholinergic neurons. nih.gov

In vitro studies using primary cultures from Caenorhabditis elegans have shown that a high-affinity choline transporter is essential for sustaining ACh synthesis. nih.gov Knock-out models lacking this transporter exhibited a significant reduction in total ACh levels. nih.gov The human neuroblastoma cell line LA-N-2, which expresses the necessary components for cholinergic function, serves as a valuable in vitro model to screen for compounds that may affect ACh levels. plos.org

The primary pathway for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic membranes, is the Kennedy pathway. frontiersin.orgbiorxiv.orgnih.gov This pathway involves a series of enzymatic reactions that begin with the phosphorylation of choline.

The steps of the Kennedy pathway are as follows:

Choline Kinase (CK) phosphorylates choline to produce phosphocholine (B91661). wikipedia.org

CTP:phosphocholine cytidylyltransferase (CCT) , the rate-limiting enzyme, converts phosphocholine to CDP-choline. nih.govwikipedia.org

Choline/ethanolamine phosphotransferase (CEPT) catalyzes the final step, condensing CDP-choline with diacylglycerol (DAG) to form PC. frontiersin.orgwikipedia.org

This pathway is highly conserved from yeast to humans. nih.gov In vitro studies using models like the protozoan parasite Leishmania major have demonstrated the essentiality of the choline branch of the Kennedy pathway for the synthesis of PC. frontiersin.orgbiorxiv.org Research has also shown that inhibiting choline uptake can lead to an increase in ceramide, which can induce apoptosis, highlighting the critical role of this pathway in cell viability. mdpi.com

Table 2: Key Enzymes in the Kennedy Pathway for Phosphatidylcholine Synthesis

| Enzyme | Substrate(s) | Product |

|---|---|---|

| Choline Kinase (CK) | Choline, ATP | Phosphocholine, ADP |

| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphocholine, CTP | CDP-choline, PPi |

| Choline/ethanolamine phosphotransferase (CEPT) | CDP-choline, Diacylglycerol (DAG) | Phosphatidylcholine (PC), CMP |

This table outlines the enzymatic steps for de novo phosphatidylcholine synthesis.

Role in One-Carbon Metabolism via Betaine (B1666868) Formation

Choline is a significant participant in one-carbon metabolism, a set of essential biochemical pathways responsible for transferring one-carbon units. This connection is primarily established through its irreversible oxidation to betaine. bevital.nonih.gov This process occurs in the mitochondria of liver and kidney cells and involves a two-step enzymatic reaction. bevital.no First, choline is oxidized to betaine aldehyde by the mitochondrial enzyme choline oxidase (also known as choline dehydrogenase). bevital.nomdpi.com Subsequently, betaine aldehyde is further oxidized to betaine by betaine aldehyde dehydrogenase. bevital.no

Once formed, betaine serves as a critical methyl donor. wikipedia.org It participates in the betaine-homocysteine methyltransferase (BHMT) reaction, which is particularly active in the liver. bevital.nomdpi.com In this reaction, betaine provides a methyl group to convert homocysteine into methionine. mdpi.come-dmj.org This pathway is parallel to the folate-dependent remethylation of homocysteine and becomes an especially crucial source of one-carbon units when folate levels are low. nih.gov The methionine synthesized can then be converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions, including the methylation of DNA and proteins, thereby influencing epigenetic regulation. wikipedia.org

Table 1: Key Enzymes in Choline's Path to One-Carbon Metabolism

| Enzyme | Substrate(s) | Product(s) | Cellular Location | Metabolic Role |

| Choline Oxidase | Choline | Betaine Aldehyde | Mitochondria | Catalyzes the first step in the oxidation of choline. bevital.no |

| Betaine Aldehyde Dehydrogenase | Betaine Aldehyde | Betaine | Mitochondria/Cytoplasm | Completes the synthesis of betaine from choline. bevital.no |

| Betaine-Homocysteine Methyltransferase (BHMT) | Betaine, Homocysteine | Dimethylglycine, Methionine | Liver, Kidney | Links choline metabolism to one-carbon pathways by remethylating homocysteine. mdpi.com |

Mechanistic Investigations of Choline Oxidase Activity

Choline oxidase is a flavoprotein enzyme that catalyzes the oxidation of choline to betaine aldehyde, the first step in its conversion to betaine. sigmaaldrich.commedchemexpress.com Structural and mechanistic studies have provided detailed insights into its function. The crystal structure of choline oxidase, resolved to 1.86 Å, reveals a covalent bond between a histidine residue (His99) and the flavin adenine (B156593) dinucleotide (FAD) cofactor. rcsb.org

The active site contains a significant solvent-excluded cavity where the choline substrate binds. rcsb.org Within this active site, the residue Glutamate-312 (Glu312) has been identified as crucial for catalysis. rcsb.org Mechanistic investigations using site-directed mutagenesis have demonstrated the importance of the negative charge of this residue for orienting the cationic choline substrate correctly for the hydride transfer reaction. rcsb.org

Research findings from these investigations include:

Glu312Ala Mutant: Replacing glutamate with alanine (B10760859) resulted in an inactive enzyme. rcsb.org

Glu312Gln Mutant: Replacing glutamate with glutamine, which removes the negative charge but maintains a similar size, increased the dissociation constant (Kd) for choline by over 500-fold, indicating a drastic reduction in binding affinity. rcsb.org